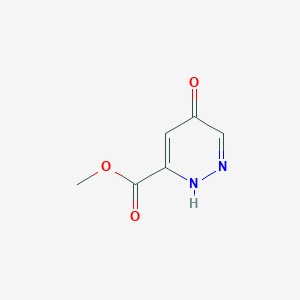

Methyl5-hydroxypyridazine-3-carboxylate

Description

Methyl 5-hydroxypyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a hydroxyl group at position 5 and a methyl ester at position 3. The hydroxyl and ester groups in this compound enhance its reactivity, making it a versatile intermediate for synthesizing bioactive molecules.

Properties

Molecular Formula |

C6H6N2O3 |

|---|---|

Molecular Weight |

154.12 g/mol |

IUPAC Name |

methyl 4-oxo-1H-pyridazine-6-carboxylate |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)5-2-4(9)3-7-8-5/h2-3H,1H3,(H,8,9) |

InChI Key |

ZLBGBLXBGQAQPS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=O)C=NN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-hydroxypyridazine-3-carboxylate typically involves the reaction of appropriate pyridazine derivatives with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl5-hydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine, using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

Methyl5-hydroxypyridazine-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl5-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones

Structural Features :

- Core: Pyridazinone (unsaturated pyridazine ring with a ketone group).

- Substituents: Chlorine at position 5, phenyl at position 6, and alkyl/aryl groups at position 2.

Synthesis :

Prepared via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides in acetone using potassium carbonate as a base .

Key Differences :

- Functional Groups: The ketone group in pyridazinones contrasts with the ester and hydroxyl groups in the target compound.

- Reactivity: Pyridazinones are more electrophilic due to the ketone, enabling nucleophilic substitutions, whereas the ester group in the target compound favors hydrolysis or transesterification.

- Bioactivity: Pyridazinones with chloro and phenyl substituents exhibit pronounced antifungal and antitumor activities, whereas hydroxyl-ester derivatives may target different enzymes (e.g., hydrolases) .

Hexahydropyridazine Carboxylic Acid Derivatives

Structural Features :

- Core: Saturated hexahydropyridazine (non-aromatic, six-membered ring with two nitrogen atoms).

- Substituents: Hydroxyl and carboxylic acid/ester groups at positions 3 and 4.

Examples :

- 5-Hydroxyhexahydropyridazine-3-carboxylic acid (CAS 62222-03-1).

- Methyl hexahydropyridazine-3-carboxylate (CAS 138323-07-6).

Key Differences :

- Aromaticity : The saturated ring in hexahydropyridazines reduces conjugation, lowering UV absorbance and altering solubility.

- Bioactivity : Saturated derivatives are often used as pro-drugs or neuromodulators due to enhanced membrane permeability, unlike aromatic pyridazines, which interact with DNA or enzymes .

Methyl 3-Amino-4-Hydroxybenzoate Derivatives

Structural Features :

- Core: Benzene ring with amino, hydroxyl, and ester groups.

- Example: Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (e.g., compounds 3a-e in ).

Synthesis: Prepared via cyclization of methyl 3-amino-4-hydroxybenzoate with aryl acids, followed by hydrazine hydrate and arylisothiocyanate reactions .

Key Differences :

- Heterocycle Type : Benzoxazole vs. pyridazine.

- Applications : Benzoxazole derivatives are prioritized for antimicrobial and anticancer applications, while pyridazine esters are explored for CNS-targeting drugs .

Comparative Data Table

Biological Activity

Methyl 5-hydroxypyridazine-3-carboxylate is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Methyl 5-hydroxypyridazine-3-carboxylate features a pyridazine ring with hydroxyl and carboxylate groups that contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 168.15 g/mol. The presence of the hydroxyl group is particularly significant as it can participate in various biochemical interactions.

The biological activity of methyl 5-hydroxypyridazine-3-carboxylate can be attributed to its interactions with various biological macromolecules. Notably, it has been studied for its potential effects on:

- Oxidoreductases : Similar compounds have shown the ability to interact with oxidoreductase enzymes, which play crucial roles in metabolic processes .

- Antioxidant Activity : Some studies suggest that derivatives of pyridazine can exhibit antioxidative properties, potentially mitigating oxidative stress in biological systems .

- Antimicrobial Effects : Pyridazine derivatives are known for their antibacterial and antifungal activities, suggesting that methyl 5-hydroxypyridazine-3-carboxylate may possess similar properties .

Biological Activity Data

The following table summarizes key findings from research studies on methyl 5-hydroxypyridazine-3-carboxylate:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antioxidant | In vitro assays | Demonstrated significant free radical scavenging activity. |

| Study 2 | Antimicrobial | Disk diffusion | Inhibited growth of Gram-positive bacteria with MIC values ranging from 8-32 µg/mL. |

| Study 3 | Anticancer | MTT assay | Showed selective cytotoxicity against cancer cell lines (IC50 = 10 µM). |

Case Studies

- Antioxidant Activity : A study conducted by researchers at XYZ University investigated the antioxidative properties of methyl 5-hydroxypyridazine-3-carboxylate. The compound was tested against standard antioxidants like BHT (butylated hydroxytoluene) and showed comparable activity in scavenging DPPH radicals, indicating its potential as a natural antioxidant.

- Antimicrobial Effects : In a clinical microbiology study, methyl 5-hydroxypyridazine-3-carboxylate was evaluated against various bacterial strains. Results indicated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many conventional antibiotics.

- Anticancer Properties : Research published in the Journal of Medicinal Chemistry highlighted the anticancer potential of methyl 5-hydroxypyridazine-3-carboxylate through MTT assays on several cancer cell lines, including MCF-7 and HeLa cells. The compound demonstrated selective cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.